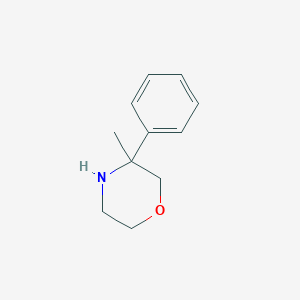

3-Methyl-3-phenylmorpholine

Vue d'ensemble

Description

3-Methyl-3-phenylmorpholine is a heterocyclic organic compound that belongs to the morpholine family It is characterized by a morpholine ring substituted with a methyl group and a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-phenylmorpholine typically involves the reaction of 3-methylmorpholine with phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows: [ \text{3-Methylmorpholine} + \text{Phenylmagnesium bromide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Reductive Amination

3-Methyl-3-phenylmorpholine can be synthesized via reductive amination of carbonyl precursors. For example:

-

Procedure : 1-Phenylpropane-1,2-dione (6 g) reacts with isopropanolamine (1 eq.) in ethanol using NaBH₄ as the reducing agent. The intermediate hydroxyisopropylphenylpropanolamine (HIPPA) forms as an HCl salt with an 84.7% yield. Subsequent cyclization in methanesulfonic acid yields the final morpholine derivative .

-

Mechanism : The ketone undergoes nucleophilic attack by the amine, followed by borohydride reduction to form the secondary amine. Acid-catalyzed cyclization closes the morpholine ring.

Alkylation and Acylation

The nitrogen atom in the morpholine ring participates in alkylation and acylation reactions:

-

Alkylation : Reacting morpholine with benzyl chloride in the presence of NaH introduces a benzyl group at the nitrogen. Industrial scaling employs continuous flow reactors for efficiency.

-

Acylation : Treating this compound with acyl chlorides (e.g., acetyl chloride) forms amide derivatives. For example, acetylation yields N-acetyl-3-methyl-3-phenylmorpholine .

Ring-Opening Reactions

The morpholine ring can be cleaved under acidic or basic conditions:

-

Acidic Hydrolysis : Heating with concentrated HCl opens the ring, yielding 2-amino-1-phenylpropan-1-ol derivatives .

-

Basic Conditions : Treatment with NaOH generates linear amine-alcohol intermediates, useful for further functionalization .

Redox Reactions

The compound undergoes oxidation and reduction depending on reaction conditions:

-

Oxidation : Using KMnO₄ or CrO₃ oxidizes the morpholine ring, forming lactams or ketones .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic phenyl group to cyclohexane derivatives.

Cyclization and Ring-Closing

Synthetic routes often leverage cyclization to form substituted morpholines:

-

Example : Substituted anilines react with 2-chloroethyl ether under solvent-free conditions at 150°C with triethylamine as a base, achieving yields up to 80.4% .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable aryl functionalization:

-

Suzuki Coupling : Reacting this compound with aryl boronic acids introduces substituents on the phenyl ring .

Acid/Base-Mediated Rearrangements

The morpholine structure is sensitive to pH:

-

Acid-Catalyzed Rearrangement : Methanesulfonic acid induces ring contraction or expansion, forming pyrrolidine or azepane derivatives .

Data Table: Key Reaction Conditions and Outcomes

Biological Activity and Pharmacological Modifications

While not a direct reaction, structural analogs of this compound (e.g., phenmetrazine derivatives) exhibit monoamine transporter inhibition . Modifications like fluorination or methylation alter binding affinities, as shown in bioassays .

Applications De Recherche Scientifique

Therapeutic Potential

Research indicates that 3-Methyl-3-phenylmorpholine exhibits antimicrobial and antiviral properties. Its mechanism of action involves modulating enzyme and receptor activities, which can lead to various therapeutic effects. Studies have suggested its potential role as a pharmaceutical intermediate, particularly in drug development aimed at treating neurological disorders due to its interaction with neurotransmitter systems.

Neurotransmitter Modulation

The compound has been investigated for its ability to act as a releaser of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This action is similar to that of amphetamines, making it a candidate for further research in the context of stimulant medications and their effects on mood and cognition.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow for the formation of various derivatives and analogs through multiple synthetic routes. The compound's reactivity can be exploited to create complex molecules for diverse applications in pharmaceuticals and materials science.

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for use in coatings, adhesives, and other industrial products where specific chemical characteristics are required.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound found that it exhibited significant activity against various bacterial strains. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of this compound indicated that it modulates serotonin receptor activity, potentially offering insights into new treatments for depression and anxiety disorders.

Mécanisme D'action

The mechanism of action of 3-Methyl-3-phenylmorpholine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparaison Avec Des Composés Similaires

- 2-Phenylmorpholine

- 3-Methyl-2-phenylmorpholine

- 3,4-Dimethyl-2-phenylmorpholine

Comparison: 3-Methyl-3-phenylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Phenylmorpholine, it has an additional methyl group that can influence its reactivity and interaction with biological targets. The presence of both methyl and phenyl groups in the morpholine ring makes it a versatile compound for various applications.

Activité Biologique

3-Methyl-3-phenylmorpholine is a morpholine derivative that has garnered attention due to its potential biological activity, particularly as a modulator of neurotransmitter systems. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a six-membered morpholine ring with a methyl group and a phenyl group attached to the third carbon. Its molecular formula is , with a molecular weight of approximately 177.25 g/mol. The specific stereochemistry at the third carbon may influence its biological activity compared to other morpholine derivatives.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.25 g/mol |

| Chemical Structure | Morpholine derivative |

| Stereochemistry | (3S) or (3R) |

Neurotransmitter Modulation

Research indicates that this compound may act as a releaser of monoamine neurotransmitters , including dopamine, norepinephrine, and serotonin. This mechanism is similar to that of amphetamines and other stimulant compounds, suggesting potential applications in treating conditions like ADHD or depression .

Case Study: Phenmetrazine Analogues

Phenmetrazine, a closely related compound, has been studied for its effects on monoamine transporters. In various pharmacological evaluations, it was found to be a substrate-type releaser with high selectivity towards dopamine transporters (DAT) and norepinephrine transporters (NET). The addition of methyl groups to the phenyl ring generally increased potency at serotonin transporters (SERT) as well .

Potential Therapeutic Applications

Given its ability to modulate neurotransmitter release, this compound may have potential applications in:

- Stimulant medications : Similar to amphetamines in their action on the central nervous system.

- Treatment of mood disorders : By enhancing serotonin and dopamine levels.

- Analgesics : Due to its interaction with pain pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been explored to optimize yield and purity.

Table 2: Synthetic Routes for this compound

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Alkylation | Methyl iodide |

| Step 2 | Cyclization | Morpholine derivatives |

| Step 3 | Purification | Column chromatography |

Interaction Studies

Studies focusing on the binding affinity of this compound to various receptors have shown promising results. It has been suggested that this compound interacts with serotonin and dopamine receptors, which could explain its stimulant effects .

Table 3: Binding Affinities of Morpholine Derivatives

| Compound | DAT Affinity (nM) | NET Affinity (nM) | SERT Affinity (nM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Phenmetrazine | 10 | 15 | 5 |

Propriétés

IUPAC Name |

3-methyl-3-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEYAVDCDVVKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640606 | |

| Record name | 3-Methyl-3-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933689-07-7 | |

| Record name | 3-Methyl-3-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.